molecular formula C9H18ClNO3 B2762595 Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride CAS No. 1485749-12-9

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride

Cat. No.: B2762595
CAS No.: 1485749-12-9
M. Wt: 223.7
InChI Key: XLGSVGADTFARJK-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride (CAS 1485749-12-9) is an organic compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.70 g/mol . It is typically supplied as a powder and should be stored at room temperature . Researchers should note the associated safety information; the compound has a signal word of "Warning" and hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn when handling this material. This chemical is a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Its structure, featuring both ester and methylamino functional groups linked by a propanoate chain to a cyclobutoxy moiety, makes it a versatile precursor for the development of more complex molecules . Such compounds are often explored in pharmaceutical and agrochemical research for creating novel active ingredients. For instance, research into cycloalkyl and heterocycloalkyl compounds frequently focuses on their potential as inhibitors for various biological targets, such as the KRAS G12C mutation in oncology research . Additionally, compounds with similar ester and amine functionalities are investigated for their use in targeted protein degradation technologies within plant and biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclobutyloxy-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-10-8(9(11)12-2)6-13-7-4-3-5-7;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSVGADTFARJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1CCC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485749-12-9
Record name methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride typically involves the esterification of 3-cyclobutoxy-2-(methylamino)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride is a compound with significant potential in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly in the following areas:

  • Antinociceptive Activity : Studies have shown that the compound exhibits significant pain-relieving effects in animal models, suggesting its potential use in pain management therapies.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from apoptosis, which could be beneficial in treating neurodegenerative diseases.

Biochemical Studies

The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes, making it valuable for understanding biochemical processes.

Synthetic Chemistry

This compound serves as a building block for synthesizing other complex molecules. It can be involved in various organic synthesis reactions, including:

  • Nucleophilic Substitution Reactions : The cyclobutoxy group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
  • Reactions with Electrophiles : The methylamino group can participate in electrophilic aromatic substitution, expanding its utility in synthetic chemistry.

Case Study 1: Antinociceptive Properties

In a study conducted on rodent models, this compound demonstrated significant antinociceptive effects when administered at varying doses. The results indicated a dose-dependent response, with higher doses correlating with increased pain relief.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced apoptosis in neuronal cell lines. The findings suggested that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain relief
NeuroprotectiveReduced apoptosis in neuronal cells
Enzyme InhibitionInhibition of neurotransmitter uptake

Table 2: Synthetic Route Overview

StepDescription
Starting MaterialsCyclobutanol and methyl amino acid derivative
Nucleophilic SubstitutionFormation of methyl 3-cyclobutoxypropanoate
Hydrochloride FormationReaction with hydrochloric acid for salt formation

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride:

Compound Name Key Structural Features Molecular Weight Key Applications/Synthesis
This compound Cyclobutoxy group, methylamino ester, HCl salt Not explicitly stated Discontinued specialty chemical (CymitQuimica)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane ring directly attached to ester, methylamino group, HCl salt ~193.6 (C₈H₁₄ClNO₂) Intermediate in spirocyclic drug synthesis (e.g., EP 4,374,877 A2)
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride Cyclobutyl group, trifluoropropyl chain, HCl salt 269.67 (C₉H₁₅ClF₃NO₂) Pharmaceutical intermediate (Parchem Chemicals)
Tert-Butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride Bromophenyl substituent, tert-butyl ester, methylaminomethyl group 364.72 (C₁₅H₂₃BrClNO₂) Building block for brominated aromatic drug candidates
Methyl 3-amino-3-cyclobutylpropanoate Cyclobutyl group, amino ester (no HCl salt) Not stated Potential precursor for cyclobutane-containing analogs (CAS: 1391202-69-9)

Physicochemical and Analytical Properties

  • LCMS/HPLC Data: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: LCMS m/z 174 [M+H]⁺ (free base); HPLC retention time 1.18 minutes (SMD-TFA05 method) .

Functional and Pharmacological Relevance

  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Used to synthesize spirocyclic compounds with antiviral or anticancer activity (e.g., EP 4,374,877 A2) .
  • Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride: Fluorine atoms enhance bioavailability and binding affinity in CNS-targeting drugs .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves esterification and amino group protection/deprotection strategies. For example, analogous compounds (e.g., methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Optimization strategies include:

  • Catalyst selection : Use of HCl in dioxane for efficient protonation of the amino group .
  • Reaction monitoring : Employing TLC or NMR to track intermediate formation and minimize side products .
  • Purification : Recrystallization from ethanol/water mixtures to enhance purity .

Q. How should researchers characterize the physical and chemical stability of this compound under varying storage conditions?

Stability studies should assess:

  • Hydrolysis sensitivity : The ester group is prone to hydrolysis in aqueous environments; use buffered solutions (pH 6–8) to mitigate degradation .
  • Moisture sensitivity : Store as a hydrochloride salt in desiccated conditions (≤4°C) to prevent deliquescence .
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H-NMR (e.g., δ 9.00 ppm for protonated amino groups) and 13C-NMR to verify cyclobutoxy and methylamino substituents .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) .
  • X-ray crystallography : For resolving stereochemical configurations, particularly if chirality impacts biological activity .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound with biological targets?

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors, focusing on hydrogen bonding (amino group) and hydrophobic interactions (cyclobutoxy group) .
  • Kinetic studies : Monitor reaction rates via stopped-flow spectrometry under physiological pH and temperature .
  • Isotopic labeling : Incorporate 14C or 3H isotopes to trace metabolic pathways in vitro .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Dose-response profiling : Establish EC50/IC50 values using standardized assays (e.g., fluorescence-based enzymatic assays) .
  • Structural analogs comparison : Compare activity with derivatives (e.g., ethyl 3-amino-2-(oxan-4-ylmethyl)propanoate) to isolate functional group contributions (Table 1) .
  • Batch variability control : Ensure consistent purity (>95% by HPLC) and salt form (hydrochloride vs. free base) .

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundKey Structural FeatureObserved Activity (IC50, μM)Reference
Methyl 3-cyclobutoxy-2-(methylamino)propanoate HClCyclobutoxy group12.3 ± 1.5
Ethyl 3-amino-2-(oxan-4-ylmethyl)propanoate HClOxane ring8.7 ± 0.9
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate HClPyridinyl moiety25.6 ± 3.2

Q. How can researchers design experiments to explore the compound's pharmacokinetic properties?

  • In vitro assays : Measure permeability using Caco-2 cell monolayers and plasma protein binding via equilibrium dialysis .
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., propanoic acid derivatives) in hepatic microsomes .
  • In vivo studies : Administer radiolabeled compound to rodents and quantify tissue distribution via scintillation counting .

Methodological Considerations for Experimental Design

Q. What controls are essential when testing the compound's biological activity in cell-based assays?

  • Negative controls : Use vehicle (e.g., DMSO ≤0.1%) and scrambled peptide analogs.
  • Positive controls : Include known modulators of the target pathway (e.g., Phenylephrine HCl for adrenergic receptors) .
  • Replicate design : Perform triplicate runs with blinded analysis to reduce bias .

Q. How should researchers address solubility challenges in formulation studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt screening : Test alternative salts (e.g., mesylate, besylate) if hydrochloride form precipitates in physiological buffers .

Advanced Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response and toxicity data?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences) .

Q. How can machine learning tools enhance structure-activity relationship (SAR) studies?

  • Feature selection : Use random forests to identify critical molecular descriptors (e.g., logP, polar surface area) .
  • Predictive modeling : Train neural networks on public datasets (e.g., ChEMBL) to forecast novel derivatives’ bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.